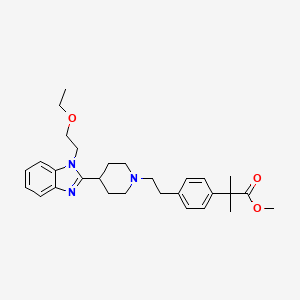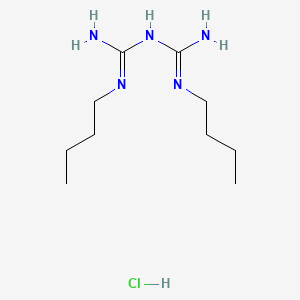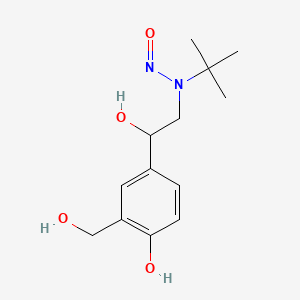
N-Nitroso-Salbutamol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitroso-Salbutamol, also known as N-Nitroso-Albuterol, is a chemical compound with the molecular formula C13H20N2O4. It is a derivative of Salbutamol, a well-known bronchodilator used in the treatment of asthma and other respiratory conditions.
準備方法
Synthetic Routes and Reaction Conditions
N-Nitroso-Salbutamol can be synthesized from Salbutamol through a nitrosation reaction. This involves the reaction of Salbutamol with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, typically hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
N-Nitroso-Salbutamol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
N-Nitroso-Salbutamol has several scientific research applications:
Chemistry: Used as a model compound to study nitrosation reactions and the behavior of nitroso compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as a tool to understand the metabolism and toxicity of nitroso compounds.
Industry: Used in the development of analytical methods for detecting nitroso impurities in pharmaceuticals
作用機序
The mechanism of action of N-Nitroso-Salbutamol involves its interaction with molecular targets and pathways in the body. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate signaling pathways and enzyme activities .
類似化合物との比較
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Comparison
N-Nitroso-Salbutamol is unique due to its structural similarity to Salbutamol, which imparts specific biological activity. Unlike other nitroso compounds, this compound retains some of the pharmacological properties of Salbutamol, making it a valuable compound for studying the effects of nitrosation on drug activity .
特性
CAS番号 |
2919946-71-5 |
|---|---|
分子式 |
C13H20N2O4 |
分子量 |
268.31 g/mol |
IUPAC名 |
N-tert-butyl-N-[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]nitrous amide |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)15(14-19)7-12(18)9-4-5-11(17)10(6-9)8-16/h4-6,12,16-18H,7-8H2,1-3H3 |
InChIキー |
ZMJPUQNSCRRRCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N(CC(C1=CC(=C(C=C1)O)CO)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


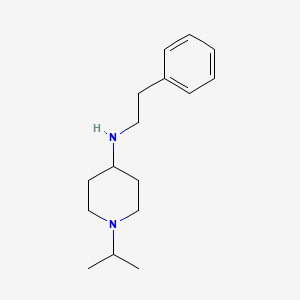
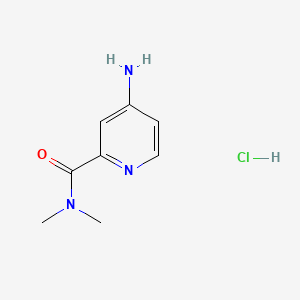
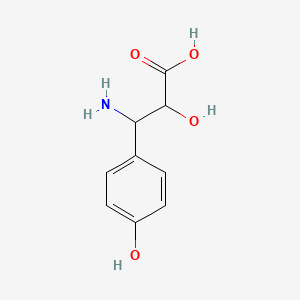
![2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine](/img/structure/B13451140.png)
![1-(6-butyl-7H-cyclopenta[f][1,3]benzodioxol-7-yl)-4-methylpiperazine;dihydrochloride](/img/structure/B13451145.png)
![Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate](/img/structure/B13451152.png)

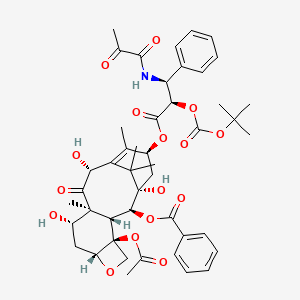
![6-[[6-[[6-[(6-Aminohexyl)amino]-1,6-dioxohexyl]amino]hexyl]amino]-6-oxo-hexanoic Acid](/img/structure/B13451170.png)


![Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride](/img/structure/B13451190.png)
